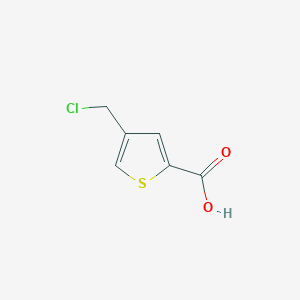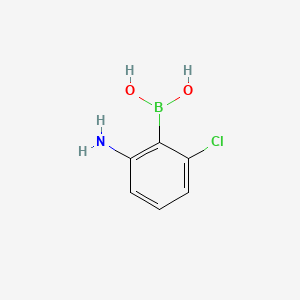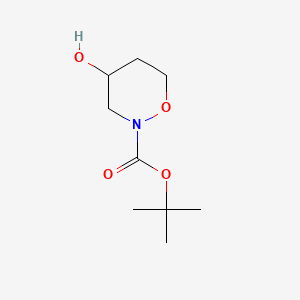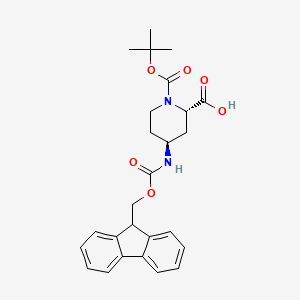
4-(Chloromethyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . The presence of a chloromethyl group and a carboxylic acid group in the 4- and 2-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives followed by functional group transformations. For instance, starting from thiophene-2-carboxylic acid, chloromethylation can be performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene alcohols or aldehydes.
Applications De Recherche Scientifique
4-(Chloromethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In material science, its role as a building block in organic semiconductors involves the formation of π-conjugated systems that facilitate charge transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4,5-Bis(chloromethyl)thiophene-2-carboxylic acid: Contains an additional chloromethyl group, increasing its reactivity and potential for further functionalization.
Thiophene-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical reactivity and applications.
Uniqueness
4-(Chloromethyl)thiophene-2-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group, which allows for diverse chemical transformations and applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C6H5ClO2S |
|---|---|
Poids moléculaire |
176.62 g/mol |
Nom IUPAC |
4-(chloromethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2H2,(H,8,9) |
Clé InChI |
DFPZDQFPCWBGHM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)

![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)


